N-Boc-5-methyl-L-tryptophan

Antimicrobial peptides Ribosomal peptide synthesis Yield optimization

In peptide SAR campaigns, substituting N-Boc-5-methyl-L-tryptophan with unmodified Boc-tryptophan or D-enantiomer analogs introduces conformational and electronic variability that invalidates structure-activity datasets. This compound provides a defined L-tryptophan scaffold with acid-stable 5-methyl indole modification and Boc α-amine protection-compatible with Merrifield, MBHA, and PAM resin workflows under iterative TFA deprotection. • Enables systematic mapping of 5-position indole substitution effects on antimicrobial activity and membrane interaction • Maintains stereochemical integrity throughout Boc-SPPS cycles • Eliminates batch-to-batch variability in SAR campaigns

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
CAS No. 114873-09-5
Cat. No. B038286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-5-methyl-L-tryptophan
CAS114873-09-5
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1
InChIKeyLXTPSKBAIKOFNX-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-5-methyl-L-tryptophan (CAS 114873-09-5): Structural Identity and Procurement-Relevant Characterization for Specialized Peptide Synthesis


N-Boc-5-methyl-L-tryptophan (CAS: 114873-09-5) is a protected amino acid derivative comprising an L-tryptophan backbone with a tert-butoxycarbonyl (Boc) protecting group at the α-amine and a methyl substituent at the 5-position of the indole ring . With a molecular formula of C₁₇H₂₂N₂O₄ and molecular weight of 318.37 g/mol [1], this compound functions as a specialty building block in solid-phase peptide synthesis (SPPS) where Boc-chemistry compatibility is required [2]. The 5-methyl modification confers distinct steric and electronic properties to the indole moiety relative to unsubstituted tryptophan , creating a structurally defined intermediate that supports precise structure-activity relationship (SAR) investigations in medicinal chemistry programs [3].

Why N-Boc-5-methyl-L-tryptophan Cannot Be Substituted with Unmodified Tryptophan or Alternative Protected Analogs in Critical Research Workflows


Generic substitution of N-Boc-5-methyl-L-tryptophan with unmodified Boc-tryptophan (CAS: 13139-15-6) or alternative indole-modified analogs introduces quantifiable performance deviations that compromise experimental reproducibility and downstream functional outcomes. The 5-methyl substituent alters the electronic distribution of the indole ring, which directly affects membrane interaction properties in antimicrobial peptide contexts—tryptophan analogs lacking this 5-methyl modification exhibit fundamentally different antibacterial activity spectra and production yields [1]. Furthermore, the L-stereochemical configuration of this compound (CAS 114873-09-5) is non-interchangeable with its D-enantiomer counterpart (CAS 114873-18-6) or the racemic DL mixture (CAS 142847-21-0) [2]; substitution with these stereochemical variants would irreversibly alter peptide conformation and biological recognition properties in asymmetric synthesis applications [3]. The specific combination of Boc α-amine protection with 5-methyl indole modification and defined L-stereochemistry represents a discrete chemical entity whose substitution without experimental validation would invalidate SAR datasets and compromise intellectual property integrity.

Quantitative Differentiation Evidence for N-Boc-5-methyl-L-tryptophan (CAS 114873-09-5): Comparative Performance Data Against Structural Analogs


Comparative Peptide Production Yield: 5-Methyltryptophan (5MeW) Versus Native Tryptophan in Ribosomally Synthesized Antimicrobial Peptides

In a controlled biosynthesis study of nisin A variants using an auxotrophic Lactococcus lactis expression system, substitution of native tryptophan with 5-methyltryptophan (5MeW) at position I1W resulted in quantifiably lower production yields relative to the native Trp-containing variant. The color-coded yield map in the study indicates that 5MeW incorporation produced the lowest relative yield among all Trp analogs tested, including 5-fluorotryptophan (5FW) and 5-hydroxytryptophan (5HW) [1]. This yield differential has direct implications for procurement decisions: researchers requiring sufficient purified material for downstream MIC determination must account for reduced biosynthetic efficiency when 5-methyltryptophan is incorporated [2].

Antimicrobial peptides Ribosomal peptide synthesis Yield optimization

Comparative Antimicrobial Activity Spectrum: 5-Methyltryptophan Versus Halogenated Tryptophan Analogs in Nisin A Variants

When incorporated at position I1W of nisin A, the 5-methyltryptophan (5MW)-containing variant demonstrated a distinct antimicrobial activity profile compared to both wild-type nisin and halogenated tryptophan analog variants. Wild-type nisin and Trp-containing I1W nisin exhibit high and broad activity against all four tested pathogens. In contrast, variants containing halogenated tryptophans (5-fluoro, 5-chloro, 5-bromo) showed strain-specific activity patterns with both increased and decreased activities measured across the four pathogens [1]. While specific MIC values for the 5MW variant were not fully reported due to yield constraints, the study explicitly includes 5MW as a comparator and establishes that methyl substitution at the 5-position produces a functionally distinct antimicrobial profile relative to halogenated modifications [2].

Antibacterial spectrum Pathogen-specific activity SAR

Stereochemical Purity Requirements: N-Boc-5-methyl-L-tryptophan Versus D-Enantiomer and Racemic Mixture

N-Boc-5-methyl-L-tryptophan (CAS 114873-09-5) exists within a defined stereochemical landscape that includes the D-enantiomer (CAS 114873-18-6) and the racemic DL mixture (CAS 142847-21-0) [1]. The L-configuration is specified by the InChI stereochemical descriptor '/t14-/m0/s1' and is essential for applications requiring biological recognition or asymmetric induction. The procurement distinction among these three CAS-indexed entities is non-negotiable: the D-enantiomer would produce the opposite stereochemical outcome in peptide coupling, while the racemic DL mixture introduces 50% of the incorrect stereoisomer, necessitating either chiral separation or accepting a product with compromised stereochemical purity. Vendor specifications for CAS 114873-09-5 typically report purity of ≥95-97% [2], which should be interpreted as chemical purity rather than enantiomeric excess unless explicitly specified.

Chiral purity Enantiomer differentiation Peptide conformation

Comparative Synthetic Utility: N-Boc-5-methyl-L-tryptophan Versus Fmoc-Protected 5-Methyltryptophan Analogs in Solid-Phase Peptide Synthesis

N-Boc-5-methyl-L-tryptophan is specifically designed for Boc-chemistry solid-phase peptide synthesis workflows, where the acid-labile Boc protecting group is removed under TFA conditions while the peptide remains anchored to the resin [1]. This contrasts with Fmoc-protected tryptophan derivatives (e.g., Fmoc-Trp(Boc)-OH, CAS 143824-78-6), which are optimized for base-labile Fmoc-chemistry SPPS [2]. The orthogonal protection strategy employed in Boc-SPPS offers distinct advantages for peptides containing acid-sensitive modifications or sequences prone to aspartimide formation under basic Fmoc deprotection conditions. The 5-methyl indole modification remains stable under both Boc-deprotection (acidic) and coupling conditions, providing a consistent structural handle throughout synthesis .

SPPS Boc chemistry Orthogonal protection

Optimal Research and Industrial Applications for N-Boc-5-methyl-L-tryptophan (CAS 114873-09-5) Based on Comparative Evidence


Boc-Chemistry Solid-Phase Peptide Synthesis of 5-Methyltryptophan-Containing Bioactive Peptides

N-Boc-5-methyl-L-tryptophan serves as a specialized building block for Boc-SPPS workflows requiring the incorporation of a 5-methyl-modified tryptophan residue . This scenario is particularly relevant for laboratories maintaining Boc-chemistry infrastructure (Merrifield, MBHA, or PAM resins; TFA deprotection; HF or TFMSA cleavage) that seek to introduce the 5-methyl indole modification without switching to Fmoc-chemistry platforms. The acid-stable 5-methyl substituent remains intact throughout iterative TFA deprotection cycles, enabling the synthesis of peptides where the 5-methyl modification is hypothesized to enhance membrane interaction or receptor binding properties .

Structure-Activity Relationship Studies of Indole-Modified Antimicrobial Peptides with Defined 5-Methyl Substitution

The incorporation of 5-methyltryptophan into antimicrobial peptide scaffolds enables systematic SAR investigation of how 5-position indole substitution affects antibacterial activity spectra. As demonstrated in nisin A variant studies, 5-methyltryptophan (5MW) incorporation produces a distinct functional profile compared to halogenated tryptophan analogs (5FW, 5CW, 5BW) . Researchers using N-Boc-5-methyl-L-tryptophan as a precursor for peptide synthesis can generate a series of position-specific 5-methyltryptophan-containing variants to map the contribution of this modification to pathogen-specific activity, membrane interaction, and proteolytic stability .

Medicinal Chemistry Programs Targeting Neurodegenerative Disease Enzyme Inhibitors

N-Boc-5-methyl-L-tryptophan has been utilized as a synthetic intermediate in the development of novel inhibitors targeting enzymes implicated in neurodegenerative diseases . The combination of Boc protection (enabling selective amine deprotection for subsequent coupling) and 5-methyl indole modification (providing a defined steric and electronic handle for target binding interactions) makes this compound valuable for constructing inhibitor scaffolds where the 5-methyltryptophan moiety is hypothesized to occupy a specific hydrophobic pocket or establish π-stacking interactions within the enzyme active site .

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